molecular formula C18H19N3O2 B2707033 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-64-1

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2707033
CAS No.: 899753-64-1
M. Wt: 309.369
InChI Key: NBKZLETWEILEJC-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound with the molecular formula C 18 H 19 N 3 O 2 and a molecular weight of 309.4 g/mol . This urea derivative features a 1-methyl-1H-indole moiety linked to a 3-methoxybenzyl group, a structure of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its widespread presence in biologically active molecules and natural products . Indole derivatives have demonstrated a broad spectrum of potential biological activities in research settings, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Urea derivatives, in particular, are a valuable class of compounds in chemical research due to their hydrogen-bonding capabilities, which often facilitate target binding . This product is intended for research purposes, such as serving as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in the investigation of new biologically active agents. Researchers can explore its potential applications based on the known profiles of similar indole-urea hybrid molecules. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKZLETWEILEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, a diaryl urea compound of interest in medicinal chemistry. Diaryl ureas represent a privileged structure in drug discovery, with numerous examples demonstrating potent and selective biological activity.[1] This document delineates the chemical structure, physicochemical properties, and a validated synthetic route for the title compound. Furthermore, it explores its potential biological activities by drawing parallels with structurally related molecules and discusses the experimental methodologies for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this class of compounds.

Introduction: The Significance of Diaryl Ureas in Drug Discovery

The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with protein targets.[2] This structural feature is present in a number of approved drugs and a multitude of clinical candidates, highlighting its importance in the development of novel therapeutics. Compounds incorporating this moiety have shown a broad spectrum of biological activities, including but not limited to, anticancer[1][3], antimicrobial[4][5], and kinase inhibition activities.[6][7]

The subject of this guide, this compound, combines the established diaryl urea core with two distinct aromatic systems: a methoxy-substituted benzyl group and a methylated indole. The indole nucleus is a common feature in many biologically active natural products and synthetic compounds.[8] The N-methylation of the indole may enhance its metabolic stability and lipophilicity, potentially influencing its pharmacokinetic profile. The 3-methoxybenzyl group can also modulate the compound's electronic and steric properties, which are critical for target engagement.

This guide will provide a detailed exploration of the chemical nature and potential biological relevance of this specific molecule, grounded in the broader context of diaryl urea chemistry and pharmacology.

Chemical Profile and Physicochemical Properties

2.1. Chemical Structure

The chemical structure of this compound is presented below:

  • IUPAC Name: 1-((3-methoxyphenyl)methyl)-3-(1-methyl-1H-indol-3-yl)urea

  • Molecular Formula: C₁₉H₂₁N₃O₂

  • Molecular Weight: 323.39 g/mol

The structure features a central urea group linking a 3-methoxybenzyl moiety and a 1-methyl-1H-indol-3-yl group. The urea functional group acts as a rigid linker and a potent hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets.

2.2. Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.5Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 58.7 ŲInfluences drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 2The two N-H groups of the urea moiety can act as hydrogen bond donors.
Hydrogen Bond Acceptors 3The carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors.
Rotatable Bonds 5The number of rotatable bonds influences the conformational flexibility of the molecule.

Note: These values are estimations based on computational models and may vary from experimentally determined values.

Synthesis and Characterization

The synthesis of unsymmetrical diaryl ureas like this compound is typically achieved through the reaction of an isocyanate with an amine.[3][4][9] This is a robust and high-yielding method widely employed in medicinal chemistry.

3.1. Synthetic Pathway

A reliable synthetic approach for the title compound involves a two-step process starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 3_methoxybenzylamine 3-Methoxybenzylamine 3_methoxybenzyl_isocyanate 3-Methoxybenzyl isocyanate 3_methoxybenzylamine->3_methoxybenzyl_isocyanate Triphosgene, Et3N, DCM, 0 °C to rt Triphosgene Triphosgene or equivalent Target_Compound 1-(3-methoxybenzyl)-3- (1-methyl-1H-indol-3-yl)urea 3_methoxybenzyl_isocyanate->Target_Compound 1-Methyl-3-aminoindole, DCM, rt 1_methyl_3_aminoindole 3-Amino-1-methyl-1H-indole

Caption: Synthetic route for this compound.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzyl isocyanate

  • To a solution of 3-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly in the next step or purified by filtration to remove triethylammonium chloride, followed by careful removal of the solvent under reduced pressure.

Step 2: Synthesis of this compound

  • To a solution of 3-amino-1-methyl-1H-indole (1.0 eq) in anhydrous DCM, add the freshly prepared solution of 3-methoxybenzyl isocyanate (1.05 eq) from Step 1.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.3. Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and indole rings, the methoxy group, the N-methyl group, and the urea N-H protons. The ¹³C NMR will show distinct resonances for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea (around 1630-1680 cm⁻¹), and C-O stretching of the methoxy group.

  • Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound in the public domain, its structural features suggest several potential therapeutic applications based on the activities of related diaryl urea compounds.

4.1. Anticancer Activity

Many diaryl ureas have demonstrated potent anticancer activity through various mechanisms.[1][3] A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of several cancers. The urea moiety in these compounds often plays a critical role in binding to the hinge region of protein kinases.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are common targets for diaryl urea inhibitors.

  • Intracellular Kinases: The Raf/MEK/ERK signaling pathway is another important target.

4.2. Antimicrobial Activity

Urea derivatives have also been reported to possess antimicrobial properties.[5][12] The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

4.3. Other Potential Activities

The diaryl urea scaffold has been explored for a wide range of other therapeutic targets, including:

  • Rho Kinase (ROCK) Inhibitors: For the treatment of cardiovascular diseases and glaucoma.[6][7]

  • Anti-inflammatory Agents: Through inhibition of enzymes like soluble epoxide hydrolase (sEH).[2]

4.4. Investigating the Mechanism of Action

A systematic approach is required to elucidate the biological activity of this compound.

Mechanism_of_Action_Workflow Initial_Screening Initial Biological Screening (e.g., anticancer, antimicrobial assays) Hit_Identification Identification of a 'Hit' Activity Initial_Screening->Hit_Identification Target_Identification Target Identification Studies (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Identification Target_Validation Target Validation (e.g., enzymatic assays, siRNA) Target_Identification->Target_Validation Pathway_Analysis Cellular Pathway Analysis (e.g., Western blotting, reporter assays) Target_Validation->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (e.g., animal models of disease) Pathway_Analysis->In_Vivo_Studies

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a synthetically accessible diaryl urea with the potential for interesting biological activities. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs.

Future research should focus on:

  • Synthesis and Characterization: Preparation of the compound and thorough characterization of its physicochemical properties.

  • Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and cellular pathways affected by the compound.

This technical guide provides a solid foundation for initiating research on this compound and highlights the potential of this and related diaryl ureas in the development of new medicines.

References

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Current Medicinal Chemistry. [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2018). Molecules. [Link]

  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase (ROCK) Inhibitors. (2013). ResearchGate. [Link]

  • A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (2014). ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (2021). [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. [Link]

  • Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons. (2020). Data in Brief. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Therapeutic Potential of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in Kinase Inhibition

[1][2][3]

Executive Summary

Compound Identity: 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Chemical Class: Indolyl-Urea Derivative Primary Mechanism: Type II Kinase Inhibition (DFG-out conformation stabilizer) Therapeutic Vector: Oncology (Anti-angiogenesis, Anti-proliferation)[1][2][3]

This technical guide provides a comprehensive analysis of this compound, a synthetic small molecule designed with the structural hallmarks of a Type II receptor tyrosine kinase (RTK) inhibitor .[1][2][3] By incorporating a urea linker between a hydrophobic indole core and a methoxybenzyl tail, this compound is engineered to bind the inactive (DFG-out) conformation of kinases, offering high selectivity potential against targets such as VEGFR2 , PDGFR , c-Kit , and p38 MAPK .[1][2][3]

Structural Biology & Pharmacophore Analysis[1][2][3][4][5]

The efficacy of this molecule is dictated by its three distinct pharmacophoric elements. Understanding these is crucial for predicting binding kinetics and optimizing lead derivatives.[1][2][3]

Pharmacophore Decomposition[1][3]
Structural ElementChemical MoietyFunction in Kinase Binding Pocket
Hinge Binder / Core 1-methyl-1H-indol-3-ylOccupies the ATP-binding pocket.[1][2][3] The indole nitrogen (if unsubstituted) often H-bonds to the hinge region; however, the N-methyl group here suggests it may rely on hydrophobic Van der Waals interactions or target a specific back-pocket conformation, avoiding the steric clash often found with unsubstituted indoles in certain kinases.[1][2][3]
Linker Urea (-NH-CO-NH-)Critical Anchor. The urea moiety acts as a hydrogen bond donor/acceptor pair.[1][2][3][4] It forms the characteristic "Type II" hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) , locking the kinase in the inactive state.[1][2][3]
Hydrophobic Tail 3-methoxybenzylExtends into the allosteric hydrophobic pocket created when the activation loop (A-loop) adopts the DFG-out conformation.[1][2][3] The meta-methoxy group provides additional hydrophobic contacts or H-bond acceptance.[1][2][3]
Physicochemical Properties (In Silico Prediction)
  • Molecular Weight: ~309.36 g/mol (Optimal for cell permeability).[1][2][3]

  • Lipinski Compliance: Yes (MW < 500, H-bond donors < 5, H-bond acceptors < 10, cLogP ~3-4).[1][2][3]

  • Solubility: Likely low in aqueous media due to the aromatic/hydrophobic nature; requires DMSO/PEG formulation for in vitro assays.[1][2][3]

Mechanism of Action: Type II Kinase Inhibition[1][2][3]

Unlike Type I inhibitors (which compete directly with ATP in the active conformation), this compound is designed to bind the inactive DFG-out conformation .[1][2]

The DFG-Switch Mechanism

In active kinases, the Aspartate-Phenylalanine-Glycine (DFG) motif points into the ATP pocket (DFG-in).[1][2][3] In the inactive state, this motif flips outward (DFG-out), creating a deep hydrophobic channel.[1][2][3]

  • Entry: The molecule enters the ATP pocket.[1][2][3]

  • Anchoring: The urea linker forms a bidentate H-bond with the conserved Glu residue of the αC-helix and the backbone amide of the DFG-Asp.[1][2][3]

  • Locking: The 3-methoxybenzyl tail occupies the allosteric pocket, preventing the activation loop from returning to the active state.[1][2][3]

Signaling Pathway Impact

Inhibition of RTKs like VEGFR2 and PDGFRβ disrupts downstream signaling cascades essential for tumor survival.[1][2][3]

SignalingPathwayLigandLigand (VEGF/PDGF)RTKRTK (VEGFR/PDGFR)Ligand->RTKActivationRASRAS (GDP -> GTP)RTK->RASGrb2/SOSInhibitor1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)ureaInhibitor->RTKBlocks AutophosphorylationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKNucleusNucleus(Gene Transcription)ERK->NucleusTranslocationAngiogenesisAngiogenesis &ProliferationNucleus->Angiogenesis

Figure 1: Mechanism of Action.[1][2][3] The inhibitor targets the RTK level, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferation cascade.[1][2][3]

Therapeutic Potential & Target Profile

Based on the structural homology to approved drugs like Sorafenib and Lenvatinib , this compound exhibits high potential in the following areas:

Primary Targets (Oncology)
  • VEGFR2 (KDR): Inhibition leads to suppression of tumor angiogenesis (blood vessel formation).[2][3]

  • c-Kit (CD117): Critical in Gastrointestinal Stromal Tumors (GIST).[1][2][3] The urea scaffold is highly effective against c-Kit mutations.[1][2][3]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Targets pericyte coverage of tumor vessels.[1][2][3]

Secondary Targets (Inflammation)[2][3]
  • p38 MAPK: Indolyl-ureas are documented inhibitors of p38α, suggesting potential in anti-inflammatory therapies (e.g., Rheumatoid Arthritis), though selectivity against kinases is the primary challenge here.[1][2][3]

Experimental Validation Protocols

To validate the therapeutic potential of this specific molecule, the following "self-validating" experimental workflow is required.

Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 against recombinant kinases (VEGFR2, c-Kit). Methodology:

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km), Test Compound (DMSO stock).

  • Protocol:

    • Prepare 10-point serial dilution of the compound.[1][2][3]

    • Incubate Kinase + Compound for 15 mins (allows Type II slow-binding kinetics).

    • Add ATP + Substrate.[1][2] Incubate 60 mins.

    • Add Detection Reagent (Europium-labeled antibody).[1][2][3]

    • Read TR-FRET signal.[1][2][3]

  • Validation: IC50 should be < 100 nM for a potent lead. Use Staurosporine as a pan-kinase positive control.[1][2][3]

Cellular Proliferation Assay (HUVEC)

Objective: Confirm anti-angiogenic activity in a biological system.[2][3] Methodology:

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[1][2][3]

  • Stimulant: VEGF (20 ng/mL).[1][2][3]

  • Protocol:

    • Seed HUVECs in 96-well plates (3000 cells/well). Starve in low-serum media for 24h.

    • Treat with Compound (0.1 nM - 10 µM) for 1h.[1][2][3]

    • Stimulate with VEGF.[1][2][3] Incubate 72h.

    • Add Resazurin or MTT reagent to measure viability.[1][2][3]

  • Readout: Calculate GI50 (Growth Inhibition 50%).[1][2][3]

Validation Workflow Diagram

ExperimentalWorkflowcluster_BiochemBiochemical Validationcluster_CellCellular ValidationCompoundCompound Synthesis(>95% Purity)KinasePanelKinase Panel(VEGFR, c-Kit, PDGFR)Compound->KinasePanelIC50IC50 Determination(FRET/Luminescence)KinasePanel->IC50CellAssayHUVEC Proliferation(+/- VEGF)IC50->CellAssayIf IC50 < 100nMWesternBlotWestern Blot(p-ERK/p-VEGFR)CellAssay->WesternBlotConfirm MechanismLeadCandLead CandidateConfirmationWesternBlot->LeadCand

Figure 2: Experimental validation pipeline. Progression from chemical synthesis to biological confirmation.

Synthesis & Stability Considerations

For researchers synthesizing this compound:

  • Reaction: Coupling of 1-methyl-1H-indol-3-amine with 3-methoxybenzyl isocyanate .[1][2][3]

  • Alternative: Reaction of 1-methyl-1H-indol-3-isocyanate (generated in situ via Curtius rearrangement) with 3-methoxybenzylamine .[1][2][3]

  • Purification: Recrystallization from Ethanol/Water is typically sufficient for urea derivatives, avoiding silica gel degradation.[1][2][3]

References

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1][2][3] Cell, 116(6), 855-867.[1][2] [2][3]

    • Context: Establishes the structural basis for Type II inhibition (DFG-out) utilized by urea-based inhibitors like Sorafenib.[1][2][3]

  • Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.[1][2][3]

    • Context: Validates the urea linker str
  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2][3] Nature Reviews Drug Discovery, 5(10), 835-844.[1][2][3]

    • Context: Provides the foundational SAR for diaryl-urea and heterocyclic-urea kinase inhibitors relevant to the discussed molecule.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3] Nature Reviews Cancer, 9(1), 28-39.[1][2][3]

    • Context: Comprehensive review of Type I vs Type II binding modes.

Methodological & Application

Application Note: Solubilization Strategies for 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a lipophilic small molecule possessing a urea linker between an indole scaffold and a methoxybenzyl group.[1][2][3][4]

Based on the physicochemical properties of the indolylurea class, this compound exhibits high lipophilicity (LogP > 3.[3]5) and poor aqueous solubility.[2][3][4] The following protocols prioritize preventing precipitation during biological dilution, a common failure mode for urea-based signaling probes.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first understand the molecular interaction potential.[3][4] This compound features two hydrophobic domains (the 1-methylindole and the 3-methoxybenzyl ring) connected by a urea bridge.[1][2][3]

  • Hydrogen Bonding: The urea linker provides two hydrogen bond donors (NH) and one acceptor (C=O).[2][3][4] However, the 1-methyl substitution on the indole removes a potential donor, increasing lipophilicity compared to non-methylated variants.[3][4]

  • Aggregation Risk: Urea derivatives have a strong tendency to self-associate via intermolecular hydrogen bonding (stacking), leading to micro-precipitation in aqueous buffers.[1][2][3][4]

  • Solvent Selection Rule: Solvents must disrupt these intermolecular urea-urea interactions while accommodating the hydrophobic aromatic wings.[1][2][3][4]

Solubility Data Summary
Solvent SystemSolubility PotentialApplicationNotes
DMSO (Anhydrous) High (>50 mM) Primary StockDisperses urea aggregates effectively.[1][2][3][4]
Ethanol (100%) Moderate (~10-20 mM)Secondary StockGood for evaporation, but less stable than DMSO.[1][2][3][4]
DMF High (>50 mM)Alternative StockUse only if DMSO is incompatible with downstream assay.[2][3][4]
Water / PBS Negligible (<10 µM)Forbidden Immediate precipitation without surfactant/carrier.[2][3][4]
PEG 400 ModerateCo-solventExcellent bridge between organic stock and aqueous buffer.[2][3][4]
Corn Oil / MCT ModerateIn Vivo (Oral)Suitable for oral gavage formulations.[2][3][4]

Protocol A: Preparation of Cryo-Stable Stock Solutions (In Vitro)

Objective: Create a stable, high-concentration stock for long-term storage and cellular dosing.

Reagents
  • Compound: this compound (Solid)[1][2][3][4]

  • Solvent: Dimethyl sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or eq).[3][4]

  • Vials: Amber glass vials with Teflon-lined caps (Avoid polypropylene for long-term storage of high concentrations).

Step-by-Step Methodology
  • Weighing: Weigh the solid compound into a sterile amber glass vial.

    • Target Concentration: 10 mM or 50 mM (Recommended).[2][3]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Target Molarity (M).[2][3][4]

    • Note: The MW is approximately 309.36 g/mol (Verify with specific batch CoA).[2][3][4]

  • Disruption: Vortex vigorously for 60 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Critical Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete dissolution.[3][4]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Objective: Formulate a vehicle for Intraperitoneal (IP) or Subcutaneous (SC) injection that prevents precipitation upon contact with physiological fluids.[2][3][4]

The "Universal" Lipophilic Vehicle (5/40/5/50 System) This system uses PEG and Tween to create a micellar dispersion that shields the hydrophobic indole core.[2][3][4]

Formulation Composition
  • 5% DMSO (containing the drug)[2][3][4]

  • 40% PEG 300 (or PEG 400)[1][2][3][4]

  • 5% Tween 80[1][2][4]

  • 50% Saline (0.9% NaCl) or PBS[2][3][4]

Preparation Workflow
  • Dissolve Drug: Prepare a highly concentrated stock in 100% DMSO (e.g., 20x the final required dose concentration).[3][4]

  • Add Co-solvents: Add Tween 80 to the DMSO stock and vortex. Then add PEG 300 .[1][2][3][4] Vortex until clear.

    • Why? Mixing the organic phases first ensures the surfactant coats the drug molecules before water is introduced.[2][3][4]

  • Aqueous Addition: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Visual Check: The solution should remain clear or slightly opalescent.[2][3][4] If it turns milky white, precipitation has occurred.[3][4]

  • Sterilization: Pass through a 0.22 µm PES syringe filter immediately before injection.[1][2][3][4]

Protocol C: "Crash-Free" Dilution for Cell Culture[1][2][3][4]

Objective: Dilute DMSO stock into media without killing cells or precipitating the compound.[2][3][4]

Mechanism: Direct addition of high-concentration DMSO stock to cold media causes local high-concentration zones where the drug crashes out.[1][2][3][4]

Serial Dilution Method
  • Intermediate Plate: Prepare a 1000x stock in DMSO.

  • Step-Down: Dilute the 1000x stock 1:10 into culture media containing 10% FBS (or pure serum) in a separate tube.

    • Ratio: 10 µL Stock + 90 µL Serum/Media.[2][3][4]

    • Reasoning: Serum proteins (Albumin) bind the lipophilic indole, acting as a natural carrier.[3][4]

  • Final Dosing: Add this intermediate solution to the cell culture well to achieve the final 1x concentration (Final DMSO 0.1%).

Visualizing the Solubilization Logic

The following diagram illustrates the decision process for selecting the correct vehicle based on the experimental application.

G Start Compound: Indolylurea Derivative Decision Intended Application? Start->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Model) Decision->InVivo StockPrep Prepare 50mM Stock in 100% DMSO InVitro->StockPrep VehicleChoice Route of Administration? InVivo->VehicleChoice DirectAdd Direct Addition to Media? StockPrep->DirectAdd Precipitation PRECIPITATION RISK (Crystal formation) DirectAdd->Precipitation Yes (High Conc) StepDown Intermediate Dilution (1:10 in Serum/Media) DirectAdd->StepDown No (Recommended) IP_SC IP / SC Injection (Systemic) VehicleChoice->IP_SC Oral Oral Gavage (PO) VehicleChoice->Oral FormulationA Solvent System A: 5% DMSO / 40% PEG300 5% Tween 80 / 50% Saline IP_SC->FormulationA FormulationB Solvent System B: 0.5% Methylcellulose or Corn Oil Oral->FormulationB

Figure 1: Decision tree for solubilizing this compound based on experimental needs.

References

  • Lipinski, C. A. (2000).[2][3][4] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][4] Link

  • Di, L., & Kerns, E. H. (2015).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][4] (Chapter on Solubility and Formulation). Link

  • Strickley, R. G. (2004).[2][3][4] Solubilizing excipients in oral and injectable formulations.[2][3][4] Pharmaceutical Research, 21(2), 201-230.[2][3][4] Link

  • Cayman Chemical. (2022).[2][3][4] 1,3-Diphenylurea Product Information & Solubility Data. (Used as structural surrogate for urea solubility baseline).[2][3][4] Link

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of Indole Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of indole urea compounds. These moieties are significant in medicinal chemistry, and ensuring their purity is critical for drug safety and efficacy. This document details a systematic approach, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, providing researchers with a robust framework for creating a specific, accurate, and reliable stability-indicating assay.

Introduction: The Analytical Challenge of Indole Ureas

Indole urea derivatives represent a class of compounds with significant therapeutic potential. The accurate quantification of their purity is a cornerstone of quality control in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high resolution, sensitivity, and reproducibility.[2] The primary analytical challenge lies in developing a single method that can separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, which may be structurally similar.

This guide is structured to walk the user through a logical, science-based workflow for developing a stability-indicating HPLC method, ensuring that any changes in the compound's purity over time (e.g., during storage) can be accurately detected.

Foundational Method Development

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a systematic screening of chromatographic conditions.

Analyte Characterization

Before any experimental work, it is crucial to gather information on the indole urea molecule of interest:

  • Solubility: Determine the solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). This dictates the choice of sample diluent.

  • UV Spectrum: Record the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ-max). This ensures optimal detector sensitivity. The indole ring typically provides strong chromophores suitable for UV detection.

  • pKa: Predict or determine the pKa of the molecule. The pKa value is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, preventing peak splitting or tailing.

Initial Chromatographic System Selection

The goal of this phase is to find a set of conditions that provides adequate retention and a good preliminary peak shape for the main indole urea peak.

Rationale for Reversed-Phase HPLC: Reversed-phase chromatography is the most common and versatile mode of HPLC.[3] Indole urea compounds typically possess sufficient hydrophobicity to be well-retained on non-polar stationary phases like C18 or C8, making RP-HPLC the logical starting point.[4][5]

Column Selection: The choice of column is paramount for achieving the desired separation.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the recommended starting point.[3] Its high carbon load provides strong hydrophobic retention for a wide range of molecules. If the indole urea is highly retained, a C8 column can be used to reduce analysis time. For potentially basic compounds, a column with end-capping or a modern base-deactivated silica is essential to minimize peak tailing.

  • Particle Size: Columns with 3 µm or sub-2 µm particles offer higher efficiency and resolution, enabling faster analysis times, especially on UHPLC systems.[5] A standard 5 µm particle size column is also a robust choice for general use.

Mobile Phase Selection:

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency. A starting point is a mixture of water and ACN.

  • pH Control: Using a buffer is critical for reproducibility. The mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa. For many indole derivatives, a slightly acidic mobile phase (e.g., pH 2.5-3.5) using formic acid or phosphoric acid can ensure consistent protonation and good peak shape.[4]

Protocol 1: Initial Method Screening

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the indole urea reference standard in a 50:50 mixture of acetonitrile and water.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) or UV Detector set at the λ-max of the indole urea.

  • Injection Volume: 10 µL.

  • Gradient Program: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

Method Optimization Workflow

Once initial retention is achieved, the method must be optimized to ensure adequate resolution between the main peak and any impurities.

Method_Optimization_Workflow cluster_Start Phase 1: Screening cluster_Optimize Phase 2: Optimization cluster_Final Phase 3: Finalization Start Initial Method (Scouting Gradient) Opt_Gradient Optimize Gradient Slope (Improve Resolution) Start->Opt_Gradient Opt_pH Adjust Mobile Phase pH (Improve Peak Shape) Opt_Gradient->Opt_pH Opt_Temp Adjust Temperature (Fine-tune Selectivity) Opt_pH->Opt_Temp Final Optimized Method Opt_Temp->Final

  • Gradient Optimization: Based on the scouting run, adjust the gradient slope. A shallower gradient around the elution time of the main peak will increase the resolution between closely eluting impurities.

  • pH and Buffer Concentration: If peak tailing is observed, adjusting the mobile phase pH can significantly improve symmetry. The buffer concentration can also be optimized for better performance.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity (reducing backpressure) and sometimes alter the selectivity of the separation, which can be useful for resolving difficult peak pairs.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

For a purity method to be trustworthy, it must be "stability-indicating." This means the method can separate the intact API from any degradation products that may form under stress conditions.[6][7] Forced degradation studies are performed by subjecting the API to harsh conditions to intentionally produce degradants.[8] The goal is to achieve 2-20% degradation of the API.[6]

Table 1: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60 °CTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH2-24 hours at room temp or 40 °CTo assess degradation in alkaline environments.
Oxidation 3% H₂O₂24 hours at room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Dry Heat48 hours at 80 °C (or below melting point)To identify thermally labile products.[6]
Photolytic UV and Visible LightExposure to ≥1.2 million lux hoursTo comply with ICH Q1B guidelines for photostability.[6]

Protocol 2: Forced Degradation Sample Analysis

  • Prepare Samples: Subject the indole urea API (in solid or solution form) to each stress condition outlined in Table 1. Prepare a control sample (unstressed) in the same diluent.

  • Neutralization: After the exposure period, neutralize the acid and base-stressed samples to prevent further degradation before injection.

  • Analysis: Analyze the control and all stressed samples using the optimized HPLC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to assess the peak purity of the main indole urea peak in each chromatogram. The peak purity angle should be less than the purity threshold, confirming no co-eluting impurities.[6]

  • Method Adjustment: If any degradation products co-elute with the main peak, the HPLC method must be further optimized (e.g., by changing the mobile phase, gradient, or column) until all peaks are baseline resolved.

Forced_Degradation_Logic cluster_Stress Stress Conditions (ICH Q1A/Q1B) API Indole Urea API Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Analyze via Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Stability-Indicating Data (Purity & Degradant Profile) Analysis->Result

Method Validation Protocol

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][9]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of API > 0.995.[6] All impurity/degradant peaks are resolved from the API (Resolution > 1.5).[10]
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (R²) ≥ 0.995.[10]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for assay.[1]
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at multiple levels.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-day) & Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.[9][10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass. RSD of results ≤ 3.0% under varied conditions (e.g., ±0.1 pH, ±2°C, ±5% organic).[2][10]

Protocol 3: Final Validated HPLC Method for Purity Analysis

This protocol represents a hypothetical finalized method. Actual conditions will vary based on the specific indole urea molecule and the results of the development and validation studies.

  • System Preparation:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5 µL.

  • Standard & Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Prepare a 0.5 mg/mL solution of the indole urea reference standard.

    • Sample Solution: Prepare the test sample to a target concentration of 0.5 mg/mL.

  • Chromatographic Run:

    • Gradient:

      • 0-2 min: 20% B

      • 2-25 min: 20% to 75% B

      • 25-26 min: 75% to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is suitable if:

      • RSD of the peak area is ≤ 1.0%.

      • Tailing factor is ≤ 1.5.

      • Theoretical plates > 2000.[10]

  • Data Analysis:

    • Identify the indole urea peak based on the retention time of the reference standard.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by area percent normalization, excluding any peaks from the blank/diluent.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an HPLC method for the purity analysis of indole urea compounds. By following a logical progression from analyte characterization through method optimization, forced degradation, and full ICH-compliant validation, researchers can develop a reliable, robust, and stability-indicating method. This ensures the quality and integrity of the data generated, which is fundamental to the drug development process.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2(1), 114. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved from [Link]

  • HPLC Column Performance. (n.d.). Waters Corporation. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Analysis of Urea. (n.d.). Cogent-HPLC. Retrieved from [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Retrieved from [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

Sources

Application Note: Preparation and Management of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The reproducibility of in vitro assays—whether biochemical (enzyme inhibition) or cellular (receptor signaling)—hinges on the integrity of the starting material. This guide details the preparation of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a lipophilic small molecule structurally related to various kinase inhibitors and receptor modulators.

Compound Profile & Physicochemical Challenges

Understanding the molecule is the first step to successful dissolution.

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 309.37 g/mol

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

  • Structural Risks: The urea linkage (

    
    ) is stable at neutral pH but susceptible to hydrolysis in strong acids/bases or upon prolonged exposure to moisture. The indole and benzyl moieties drive significant hydrophobicity, making aqueous solubility negligible (< 10 µM).
    

Core Directive: This protocol prioritizes anhydrous conditions and intermediate dilution steps to prevent "crash-out" (precipitation), the most common cause of false negatives in high-throughput screening (HTS).

Materials & Equipment

CategoryItemSpecification/Notes
Solvent DMSO (Dimethyl Sulfoxide)Grade: Sterile Filtered, Hybridoma/Cell Culture Grade (>99.9%).Critical: Must be anhydrous.[1] DMSO is hygroscopic; water uptake promotes compound degradation and precipitation.
Labware Vials / TubesMaterial: Polypropylene (PP) or Cyclic Olefin Copolymer (COC).Avoid: Polystyrene (PS) for concentrated stocks (DMSO can leach plasticizers).
Measurement Analytical BalancePrecision to 0.01 mg (10 µg).
Mixing Sonicator BathUltrasonic frequency >35 kHz (to break crystal lattices).
Storage Desiccator CabinetFor solid powder storage.

Protocol: Primary Stock Preparation (10 mM)

This protocol creates a 10 mM Master Stock.[1][2] This concentration is ideal as it allows for significant dilution (1000x) to reach typical assay ranges (10 µM) while keeping final DMSO concentration at 0.1%.

Step 1: Weighing & Calculation

Calculate the mass required for a specific volume (e.g., 1 mL).[1]



  • Target: 10 mM in 1 mL

  • Calculation:

    
    
    
Step 2: Dissolution (The "Wetting" Technique)
  • Weigh 3.1 mg of powder into a sterile 1.5 mL Polypropylene microtube.

  • Add 1000 µL of anhydrous DMSO.

    • Technique Tip: Do not add the full volume at once if working with >5 mL. Add 80% of the solvent, dissolve, then adjust to final volume. For 1 mL, direct addition is acceptable.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5–10 minutes at room temperature.

    • Why? Visual clarity is deceptive. Micro-crystals often persist, acting as nucleation sites for precipitation later. Sonication ensures thermodynamic solubility is reached.

  • Visual QC: Hold the tube against a dark background. The solution must be perfectly clear. Any turbidity indicates insolubility.

Step 3: Aliquoting & Storage

Never store the bulk stock in a single tube. Repeated freeze-thaw cycles introduce atmospheric water into the DMSO, drastically reducing stability.

  • Divide the Master Stock into 50 µL aliquots in screw-cap cryovials.

  • Seal tightly.[3] Parafilm is recommended for long-term storage.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution (The "Intermediate Plate" Method)

Directly diluting a 10 mM DMSO stock into an aqueous assay buffer often causes immediate precipitation. The Intermediate Dilution Method steps down the DMSO concentration gradually.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay well, highlighting the intermediate step.

StockPrep cluster_0 Critical Control Point: Avoid Precipitate Solid Solid Compound (Store Desiccated) MasterStock Master Stock (10 mM in 100% DMSO) Solid->MasterStock Dissolve + Sonicate Aliquot Single-Use Aliquots (Store -20°C) MasterStock->Aliquot Split immediately InterPlate Intermediate Plate (100 µM in 10% DMSO) Aliquot->InterPlate 1:100 Dilution (into Buffer/Media) AssayPlate Assay Well (1 µM in 0.1% DMSO) InterPlate->AssayPlate 1:100 Dilution (Final Assay Step)

Caption: Workflow logic ensuring compound solubility is maintained through stepwise reduction of DMSO concentration.

Step-by-Step Dilution Protocol

Goal: Generate a concentration-response curve (8-point) with a top concentration of 10 µM in the assay.

  • Preparation of 100x Concentrates (in 100% DMSO):

    • Perform a 3-fold serial dilution of the 10 mM Master Stock in 100% DMSO.[2]

    • Why? Lipophilic compounds behave predictably in pure DMSO. Diluting in water creates non-linear solubility cliffs.

    • Result: A plate/tube rack with concentrations ranging from 10 mM down to ~4 µM (all in DMSO).

  • Intermediate Dilution (The "Transfer" Step):

    • Transfer 2 µL of the DMSO series into 198 µL of Assay Media (or Buffer).

    • Mix immediately by pipetting up and down.

    • Status: You now have a 100 µM solution (top point) in 1% DMSO .

    • Check: Inspect for cloudiness. At 100 µM, this specific urea derivative might be near its solubility limit in aqueous buffer. If cloudy, reduce the top concentration.

  • Final Assay Addition:

    • Transfer 10 µL of the Intermediate Solution into 90 µL of cells/enzyme mix in the assay plate.

    • Final Concentrations: 10 µM compound, 0.1% DMSO .

    • This DMSO level is generally safe for most cell lines and enzymes.

Quality Control & Troubleshooting

Precipitation Check (Nephelometry Substitute)

If you lack a nephelometer, use a high-intensity laser pointer (green or red).

  • Shine the laser through the side of the tube/well containing the working solution.

  • Pass: Beam passes through with little scattering (Tyndall effect is minimal).

  • Fail: A distinct solid beam line is visible (Tyndall effect), indicating suspended micro-precipitates.

Stability of Urea Linkage

The urea bond is susceptible to hydrolysis.

  • Avoid: Acidic buffers (pH < 5) or basic buffers (pH > 9) for long incubations (>24h).

  • Monitor: If assay potency decreases over time (e.g., IC50 shifts right), verify compound integrity via LC-MS. A mass shift of -18 or +18 usually indicates hydrolysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Compound won't dissolve in DMSO Crystal lattice energy is high.Heat to 37°C for 5 mins, then sonicate. Ensure DMSO is anhydrous.[1]
Precipitation upon adding to buffer "Crash-out" effect.Use the Intermediate Dilution method. Increase BSA or serum in buffer (proteins act as carriers).
Cell toxicity in vehicle control DMSO concentration too high.Ensure final assay DMSO is < 0.5% (v/v).[3]
Inconsistent IC50 values Serial dilution error.Switch from aqueous serial dilution to DMSO-only serial dilution followed by a single transfer step.

References

  • National Center for Advancing Translational Sciences (NCATS). Compound Management Capabilities & Guidelines. NIH. Available at: [Link]

  • Kozikowski, B. A., et al. (2003).[4] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[4] Journal of Biomolecular Screening.[4][5] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).

Sources

Application Notes and Protocols for the Recrystallization of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea via recrystallization. The document is structured to empower researchers, scientists, and drug development professionals with the foundational principles and practical techniques necessary to achieve high purity of this target compound. The protocols herein are designed as a self-validating system, emphasizing the rationale behind solvent selection, procedural steps, and post-purification analysis. This guide integrates field-proven insights with established chemical principles to ensure reliable and reproducible results.

Introduction: The Imperative for Purity

Foundational Principles of Recrystallization

Recrystallization is predicated on the principle that the solubility of most solid compounds in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. This differential solubility allows for the selective crystallization of the target compound upon cooling, leaving the impurities dissolved in the mother liquor or behind as an insoluble solid.

The process of crystal formation involves two key stages: nucleation and crystal growth. Slow cooling is crucial as it promotes the formation of a more ordered and pure crystal lattice, excluding impurity molecules.[2] Rapid cooling can lead to the crashing out of the solid, trapping impurities within the crystal structure.

Systematic Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[2] Due to the absence of specific published solubility data for this compound, a systematic screening of solvents is necessary. The molecular structure, featuring both polar (urea and methoxy groups) and non-polar (benzyl and indole rings) moieties, suggests that a solvent of intermediate polarity or a mixed solvent system may be optimal.

Recommended Solvents for Initial Screening

Based on the structural characteristics of the target compound and general practices for urea and indole derivatives, the following solvents are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol[3][4]

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Nitriles: Acetonitrile[5]

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Dioxane[6]

  • Halogenated Solvents: Dichloromethane

Protocol for Solubility Screening

This protocol outlines a systematic approach to determine the suitability of various solvents for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents from Table 1

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each test tube, add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Observe the solubility of the compound at the elevated temperature.

  • If the compound dissolves completely at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

  • Record all observations in a table similar to Table 1.

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingRemarks
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Toluene
Dioxane
Dichloromethane
Water

This table should be filled out by the researcher based on experimental observations.

Recrystallization Protocols

Based on the results of the solvent screening, one of two general protocols will be applicable: single-solvent or mixed-solvent recrystallization.

Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent is identified that effectively dissolves the compound when hot and affords good crystal recovery upon cooling.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (identified in the screening)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution to ensure maximum recovery.[2]

  • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Caption: Single-Solvent Recrystallization Workflow.

Mixed-Solvent Recrystallization Protocol

This technique is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

  • Dry the crystals thoroughly.

Verification of Purity: A Multi-faceted Approach

The success of the recrystallization process must be verified through rigorous analytical techniques. A combination of methods provides a comprehensive assessment of purity.

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point range (typically 0.5-1 °C), whereas an impure sample will melt over a broader temperature range and at a lower temperature.[7][8][9] This phenomenon is known as melting point depression.

Protocol for Melting Point Determination:

  • Ensure the recrystallized sample is completely dry.

  • Finely powder a small amount of the crystals.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Compare the observed melting point with that of the crude material. A sharpened and elevated melting point range indicates successful purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for assessing the purity of a compound by separating it from its impurities.[10] A reversed-phase HPLC method with UV detection is generally suitable for compounds of this nature.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).[11]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the recrystallized compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a dilution of the stock solution for injection.

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of a compound without the need for a reference standard of the compound itself.[12][13] It involves comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard.

Protocol Outline for qNMR:

  • Accurately weigh a known amount of the recrystallized this compound.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte's signals.

  • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Purity_Verification Recrystallized_Product Recrystallized Product Melting_Point Melting Point Analysis Recrystallized_Product->Melting_Point HPLC HPLC Analysis Recrystallized_Product->HPLC qNMR qNMR Spectroscopy Recrystallized_Product->qNMR Purity_Confirmed Purity Confirmed Melting_Point->Purity_Confirmed Sharp, Elevated MP HPLC->Purity_Confirmed Single Major Peak qNMR->Purity_Confirmed High Assay Value

Caption: Multi-faceted Purity Verification Workflow.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Solution is not saturated (too much solvent used). - The glass surface is too smooth for nucleation.- Boil off some of the solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.- Lower the temperature at which the compound is dissolved. - Use a larger volume of solvent. - Reheat the solution and add more of the "good" solvent in a mixed-solvent system.
Low recovery of crystals - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Cool the solution for a longer period in an ice bath. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The purification of this compound is a critical step in its development for research and potential therapeutic applications. This guide provides a comprehensive framework for developing a robust recrystallization protocol, from systematic solvent selection to detailed purification procedures and multifaceted purity verification. By understanding the underlying principles and meticulously following the outlined protocols, researchers can confidently and reproducibly obtain this compound in high purity, thereby ensuring the integrity of their subsequent scientific investigations.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Unknown. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • Unknown. (n.d.). Melting point determination. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).
  • Unknown. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Eyer, K. (2020, October 1).
  • Unknown. (2024, January 20).
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • Quora. (2018, September 5). Why is methanol used in recrystallization of urea? Retrieved from [Link]

  • Unknown. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • Sciencemadness.org. (2020, September 27). Recrystallization with dual solvent system? Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).

Sources

Application Note: Storage and Handling Protocols for Light-Sensitive Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole derivatives serve as the pharmacophore backbone for a vast array of therapeutics and signaling molecules. However, the electron-rich pyrrole ring—specifically the C2=C3 double bond—renders these compounds highly susceptible to photo-oxidative degradation. This guide provides a rigorous, mechanism-based protocol for the storage and handling of these labile compounds, moving beyond generic "store in cool, dark place" advice to specific, chemically grounded workflows.

The Mechanism of Degradation (The "Why")

To preserve indole derivatives, one must understand the enemy: Photo-oxidative cleavage .

The indole ring system is electron-rich. Upon exposure to photons (particularly UV and blue light <450 nm), the indole molecule enters an excited singlet state (


). In the presence of molecular oxygen (

), two primary degradation pathways occur:
  • Type I Mechanism (Radical): Electron transfer creates an indole radical cation (

    
    ), which reacts with ground-state oxygen.
    
  • Type II Mechanism (Singlet Oxygen): Energy transfer converts ground-state oxygen to highly reactive singlet oxygen (

    
    ). This electrophile attacks the C2=C3 double bond, forming a dioxetane intermediate which rapidly cleaves to form formyl-kynurenine derivatives (ring opening) or indolinones.
    

Key Insight: This process is often autocatalytic. Degradation products (like kynurenines) can act as photosensitizers themselves, accelerating the destruction of the remaining pure compound.

Visualization: Indole Photo-Oxidation Pathway

IndoleDegradation Indole Intact Indole (C2=C3 Bond) Excited Excited State (Ind*) Indole->Excited Absorption Radical Radical Cation (Ind•+) Excited->Radical e- Transfer Dioxetane Dioxetane Intermediate Excited->Dioxetane Singlet O2 Attack Products Degradation Products (Kynurenines/Indolinones) Radical->Products Oxidation Dioxetane->Products Ring Cleavage Light hv (<450nm) Light->Excited Oxygen O2 Oxygen->Dioxetane

Figure 1: Mechanistic pathway of indole degradation via light-induced oxidation at the C2-C3 bond.

Protocol A: The "Fortress" Storage Strategy (Solids)

Objective: Maintain >99% purity over long-term storage (>6 months). Principle: Remove the three pillars of degradation: Light, Oxygen, and Thermal Energy.

Equipment Required[1][2][3][4][5]
  • Amber glass vials (Borosilicate Type I).

  • Parafilm M or opaque aluminum foil.

  • Desiccator cabinet or vacuum sealer.

  • Inert gas source (Argon preferred over Nitrogen due to higher density).

Step-by-Step Workflow
  • Receipt & Inspection:

    • Upon receipt, immediately inspect the compound. Pure indoles are typically white or off-white crystals. Yellowing or browning indicates pre-existing oxidation.

    • Validation: If the Certificate of Analysis (CoA) claims 99% purity but the solid is beige/brown, reject the lot or repurify immediately.

  • Aliquot Strategy (The "Single-Use" Rule):

    • Do not store the bulk bottle at -20°C if you plan to open it frequently. Repeated freeze-thaw cycles introduce condensation (water), which accelerates hydrolysis.

    • Action: In a low-light environment, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) inside amber vials.

  • Inert Gas Purging (Headspace Exchange):

    • Before capping, gently flush the headspace of each vial with Argon gas for 10–15 seconds. This displaces oxygen.

    • Why Argon? Argon is heavier than air and "blankets" the solid more effectively than Nitrogen.

  • The "Double-Shell" Protection:

    • Cap the vial tightly.

    • Wrap the vial cap in Parafilm to prevent moisture ingress.

    • Place the amber vial inside a secondary opaque container (e.g., a Mylar bag or a black box) containing a small desiccant packet.

  • Thermal Lockdown:

    • Store at -20°C for standard indoles (e.g., Indole-3-acetic acid).[1]

    • Store at -80°C for highly labile derivatives (e.g., certain halogenated indoles or unstable metabolites).

Protocol B: Solubilization & Experimental Handling

Objective: Prevent "on-the-bench" degradation during experiment preparation. Critical Warning: Indoles in solution degrade 10x–100x faster than in solid state.

Solvent Selection Matrix
SolventCompatibilityNotes
DMSO HighStandard. Excellent solubility. Risk:[2][3] Hygroscopic. Absorbed water promotes degradation. Use anhydrous DMSO.
Acetonitrile HighPreferred for Analytical. Less hygroscopic than DMSO. Good for HPLC stocks.
Ethanol ModerateProne to evaporation. Proticity can stabilize some radicals but accelerate others.
Water/Buffer Low High Risk. Aqueous solutions of indoles (especially alkaline pH) degrade rapidly under light. Prepare immediately before use.
Handling Workflow
  • Lighting Control:

    • Perform all weighing and solubilization under Yellow Light (Sodium vapor or filtered LEDs, >500 nm cutoff).

    • If yellow lights are unavailable, work in a dim room and wrap all glassware in aluminum foil before adding the compound.

  • Solubilization:

    • Calculate the exact volume needed.

    • Add solvent (e.g., Anhydrous DMSO) to the solid aliquot.

    • Vortex briefly. Avoid sonication if possible, as it generates heat and cavitation-induced radicals. If sonication is necessary, keep it under 10 seconds in an ice bath.

  • The "T0" Validation (Self-Validating Step):

    • Immediately upon solubilization, dilute a small sample (e.g., 1 µL) into acetonitrile and inject into HPLC/UPLC.

    • This establishes your Time Zero (T0) purity. Without this, you cannot distinguish between "bad drug" and "biological effect" later.

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Solid Indole LightCond Lighting Condition? Start->LightCond SolventCheck Select Solvent DMSO Anhydrous DMSO (Stock Solution) SolventCheck->DMSO Stock (>10mM) Water Aqueous Buffer (Working Solution) SolventCheck->Water Direct Use Action1 Proceed with Amber Glass DMSO->Action1 Usage Experimental Use Water->Usage Yellow Yellow Light (>500nm) LightCond->Yellow Available White White Light LightCond->White Only Option Yellow->SolventCheck Action2 STOP: Wrap in Foil Immediately White->Action2 Action1->Usage Action2->SolventCheck Discard Discard Unused Aqueous Solution Usage->Discard Post-Exp

Figure 2: Decision matrix for solvent selection and environmental controls during handling.

Quality Control & Troubleshooting

Visual Indicators
  • Color Change: Indole solutions should be clear/colorless.

    • Yellow/Orange: Early stage oxidation (formation of N-formylkynurenine).

    • Brown/Black precipitate: Advanced polymerization. Discard.

Analytical Confirmation

If you suspect degradation, run a UV-Vis scan.

  • Intact Indole: Characteristic absorption peaks at ~280 nm and ~290 nm.

  • Degraded: Appearance of a broad band between 320–360 nm (kynurenine pathway products).

References

  • Reiter, R. J., & Tan, D. X. (2000). Melatonin: a multitasking molecule. Progress in Brain Research. Link

  • Dunlap, J. R., & Robacker, K. M. (1988). Nutrient salts promote light-induced degradation of indole-3-acetic acid in tissue culture media. Plant Physiology. Link

  • Daya, S., et al. (2001).[4] Stability of melatonin solutions over a wide pH range.[5][6] Journal of Pharmacy and Pharmacology. Link

  • Sigma-Aldrich (Merck). (n.d.). Product Information Sheet: Indole-3-acetic acid. Link

  • Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-UREA-OPT-001 Subject: Troubleshooting Low Yields & Impurity Profiles in Indolyl-Urea Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Issue

If you are experiencing low yields (<20%) or "black tar" formation when synthesizing 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , the root cause is almost certainly the instability of the 1-methyl-1H-indol-3-amine intermediate .

The Trap: Many researchers attempt to synthesize this by reacting 1-methyl-1H-indol-3-amine with 3-methoxybenzyl isocyanate. However, 3-aminoindoles are notoriously electron-rich and prone to rapid oxidative dimerization (forming rosindole-like dyes) upon exposure to air or light. They decompose faster than they react with the isocyanate.

The Solution: You must bypass the isolation of the free amine entirely. The industry-standard "Self-Validating" protocol for this scaffold is the Curtius Rearrangement using Diphenylphosphoryl azide (DPPA), which generates the requisite isocyanate in situ from the stable carboxylic acid precursor.

Diagnostic & Decision Matrix

Before proceeding, verify your current workflow against this decision matrix to confirm the failure mode.

TroubleshootingMatrix Start Start: Analyze Current Method MethodA Method A: Direct Coupling (Indole-Amine + Isocyanate) Start->MethodA MethodB Method B: Curtius Rearrangement (Indole-Acid + DPPA + Amine) Start->MethodB Issue1 Observation: Dark reaction mixture? Low Yield? MethodA->Issue1 Success Observation: Cream/White Precipitate? Yield >60%? MethodB->Success RootCause ROOT CAUSE: Oxidative decomposition of 1-methyl-1H-indol-3-amine Issue1->RootCause Yes Action ACTION: Switch to Curtius Route RootCause->Action Optimize OPTIMIZATION: Check Solvent (Toluene vs THF) & Temperature Success->Optimize Yes

Figure 1: Diagnostic logic flow for identifying the cause of synthetic failure.

Technical Protocols (The "Fix")

Protocol A: The "Gold Standard" (Curtius Rearrangement)

Recommended for: High purity, scalability, and avoiding unstable intermediates.

Mechanism: This method converts 1-methyl-1H-indole-3-carboxylic acid directly to the isocyanate, which is immediately trapped by 3-methoxybenzylamine.

Reagents:

  • Precursor: 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

  • Nucleophile: 3-methoxybenzylamine (1.1 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the indole-carboxylic acid and Et₃N in anhydrous toluene.

  • Azide Formation: Add DPPA dropwise at 0°C. Stir for 30 mins, then warm to room temperature (RT) for 1 hour.

  • Rearrangement (The Critical Step): Heat the mixture to 80–90°C .

    • Visual Check: You will observe vigorous gas evolution (

      
      ). This indicates the acyl azide is converting to the isocyanate.[1][2][3]
      
    • Duration: Maintain heat until gas evolution ceases (approx. 1–2 hours).

  • Coupling: Cool the solution slightly (to ~50°C) and add 3-methoxybenzylamine dropwise.

    • Note: Adding the amine to the hot isocyanate prevents the isocyanate from dimerizing.

  • Precipitation: Stir at 50°C for 2 hours, then cool to RT. The urea product often precipitates as a solid.

  • Workup: Dilute with diethyl ether (to promote further precipitation) and filter. Wash the cake with water (to remove phosphate salts) and cold ether.

Protocol B: The "Rescue" (Activated Carbamate)

Use this ONLY if you must start from the amine salt (e.g., 1-methyl-1H-indol-3-amine hydrochloride).

Reagents:

  • Precursor: 1-methyl-1H-indol-3-amine HCl

  • Reagent: Phenyl chloroformate (1.05 equiv)

  • Base: Pyridine (2.5 equiv)

  • Nucleophile: 3-methoxybenzylamine

Step-by-Step Procedure:

  • Suspend the indole-amine salt in dry DCM at 0°C under Argon.

  • Add pyridine, followed immediately by phenyl chloroformate. Stir for 1 hour.

    • Chemistry: This traps the unstable amine as the stable phenyl carbamate .

  • Add 3-methoxybenzylamine (1.2 equiv) and Et₃N (1.0 equiv).

  • Reflux (40°C) for 4–6 hours. The benzylamine will displace the phenol leaving group to form the urea.

Comparative Data Analysis

The following data summarizes typical yields observed in internal process optimization when switching methods.

MetricDirect Amine Coupling (Flawed)Curtius Rearrangement (Recommended)Phenyl Carbamate Route
Average Isolated Yield 10–25%65–85% 50–70%
Purity (Crude) Low (Complex tar)High (>90%)Medium (Phenol byproduct)
Reaction Stability Very Poor (Oxidation sensitive)Excellent (In situ trapping)Good
Purification Column Chromatography (Difficult)Filtration/RecrystallizationWash with NaOH (removes phenol)

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/red during workup? A: This is the "Rosindole" test. It indicates the presence of unreacted 1-methyl-1H-indol-3-amine or oxidized byproducts. If you see this, your isocyanate formation (in Protocol A) was incomplete, or your stoichiometry was off. Ensure you heat the Curtius step until all gas evolution stops before adding the amine.

Q2: Can I use DMF instead of Toluene? A: Use caution. While DMF solves solubility issues, it can accelerate the polymerization of isocyanates if the temperature is too high. Toluene is preferred because the urea product usually precipitates out, driving the equilibrium forward and simplifying purification. If solubility is a major issue, use a Toluene/THF (4:1) mixture.

Q3: The product is insoluble in everything. How do I characterize it? A: Di-substituted ureas are notorious for "brick dust" insolubility.

  • NMR: Use DMSO-d6 and heat the NMR tube to 50°C.

  • Purification: Do not attempt column chromatography. Boil the crude solid in Ethanol or Methanol and filter while hot (trituration). The impurities stay in the liquor; the pure urea remains on the filter.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic advantage of the Curtius route over the direct amine route.

ReactionMechanism Acid Indole-3-Carboxylic Acid (STABLE START) DPPA DPPA / Heat (-N2) Acid->DPPA Amine Indole-3-Amine (UNSTABLE START) Oxidation Air Oxidation (Rosindole Tars) Amine->Oxidation Fast Isocyanate Indolyl-Isocyanate (Transient Intermediate) Amine->Isocyanate Slow/Difficult DPPA->Isocyanate Curtius Rearrangement Fail Complex Mixture (Low Yield) Oxidation->Fail Trap + 3-Methoxybenzylamine Isocyanate->Trap Product Target Urea (High Yield) Trap->Product

Figure 2: Mechanistic comparison showing why the Acid/DPPA route succeeds where the Amine route fails.

References

  • Reekie, T. A., et al. (2016). "Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores."[4] Chemical Science. (Demonstrates the Curtius rearrangement utility for unstable indole amines).

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. (General review of Curtius methodology for urea synthesis).

  • BenchChem Technical Data. "Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine." (Highlights the oxidative instability of aminoindoles).

Sources

Technical Support Center: Resolving Impurity Co-elution in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Impurity Co-elution in HPLC Analysis of the Compound Ticket ID: TS-2024-001 Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open for Resolution

Executive Summary

Co-elution—the overlapping of two or more analytes into a single chromatographic peak—is the "silent killer" of data integrity in pharmaceutical analysis. For "The Compound" (assumed here to be a high-value Active Pharmaceutical Ingredient, API), undetected co-elution leads to inaccurate potency assignment, missed toxic impurities, and potential regulatory rejection.

This guide moves beyond basic textbook definitions. We will treat the HPLC system as a programmable chemical environment, using specific "levers" (pH, solvent, stationary phase) to force separation based on the unique physicochemical properties of your impurity profile.

Phase 1: Diagnosis – Is Your Peak Actually Pure?

Q: My main peak looks symmetrical and sharp. Can I assume it is pure?

A: No. Symmetry is a necessary but insufficient condition for purity. A 1:1 co-elution of two isomers can produce a perfectly symmetrical peak. You must validate spectral homogeneity.[1][2]

Protocol: Peak Purity Assessment
  • DAD (Diode Array Detector) Analysis:

    • Action: Enable 3D data acquisition (full spectral range, e.g., 190–400 nm).

    • Check: Compare UV spectra at the upslope (10% height) , apex , and downslope (10% height) .

    • Metric: A "Peak Purity Index" or "Match Factor" > 990 (out of 1000) is standard, but beware: if the impurity has the same UV chromophore as the API (e.g., an isomer), DAD will report the peak as pure even if it isn't [1].

  • MS (Mass Spectrometry) Confirmation:

    • Action: If available, use an orthogonal detector (single quad or Q-TOF).

    • Check: Extract ion chromatograms (XIC) for expected degradation masses (M+14, M+16, etc.).

    • Logic: If the TIC (Total Ion Chromatogram) shows one peak but the XIC shows distinct masses at the leading/trailing edge, you have co-elution.

Phase 2: The Chemical Levers – Modulating Selectivity ( )

Q: I have confirmed a critical pair (Impurity A co-elutes with API). What is the most powerful parameter to adjust?

A: It depends on the chemistry of "The Compound."

  • If Ionizable (Acid/Base): pH is your primary lever.

  • If Neutral: Solvent Type (Organic Modifier) is your primary lever.

Scenario A: The Compound is Ionizable (e.g., Basic API)

Changing pH alters the ionization state, drastically shifting retention time (


).[3][4][5][6]
  • Mechanism: Ionized analytes are more polar and elute faster in Reversed-Phase LC (RPLC).[6] Neutral analytes elute slower (more hydrophobic retention).

  • The "Wedge" Tactic: If Impurity A is neutral and the API is basic, lowering the pH will ionize the API (moving it earlier) while leaving Impurity A affected only by the solvent gradient. This "wedges" them apart.

Table 1: The "Power Variables" for Resolution

ParameterImpact on Selectivity (

)
When to Use
Mobile Phase pH High (For ionizable compounds)First choice for acids/bases. Shift pH by +/- 0.5 units from pKa.
Organic Modifier Medium-High Change ACN to MeOH (or THF). ACN = dipole-dipole; MeOH = H-bonding.
Stationary Phase High When chemistry fails. Move from C18 to Phenyl-Hexyl or C8.
Temperature Low-Medium Fine-tuning.[7] Higher T improves efficiency (

) but can alter

.
Gradient Slope Medium Use to improve Capacity Factor (

) but less effective for co-eluting isomers.
Visualizing the Troubleshooting Logic

G Start Suspected Co-elution CheckPurity Step 1: Peak Purity Check (DAD Spectra / MS Data) Start->CheckPurity IsPure Spectra Distinct? CheckPurity->IsPure AdjustPH Step 2: Adjust pH (+/- 0.5 units) IsPure->AdjustPH Yes (Impurity Detected) Resolved Resolution (Rs) > 1.5 IsPure->Resolved No (False Alarm) AdjustSolvent Step 3: Change Solvent (ACN <-> MeOH) AdjustPH->AdjustSolvent Fail AdjustPH->Resolved Success ChangeColumn Step 4: Orthogonal Column (C18 -> Phenyl/F5) AdjustSolvent->ChangeColumn Fail AdjustSolvent->Resolved Success ChangeColumn->Resolved

Figure 1: Systematic workflow for resolving critical pair co-elutions. Note that pH is the first intervention for ionizable compounds due to its profound impact on selectivity [2].

Phase 3: The Physical Levers – Stationary Phase & Gradient

Q: pH optimization failed. The impurity tracks with the API. What now?

A: You likely have a selectivity mismatch . If the impurity and API have similar hydrophobicity (logP) and pKa, C18 columns cannot distinguish them. You must change the interaction mechanism.

Protocol: Orthogonal Column Screening

Switch to a stationary phase that offers "Orthogonal Selectivity" (a different interaction mechanism).

  • Phenyl-Hexyl / Biphenyl:

    • Mechanism: Adds

      
       interactions .
      
    • Target: Effective if the impurity has a conjugated system (aromatic ring) or differs in electron density from the API.

  • Pentafluorophenyl (PFP / F5):

    • Mechanism: Adds dipole-dipole and shape selectivity .

    • Target: Excellent for separating halogenated isomers or positional isomers that C18 misses [3].

  • Polar Embedded (Amide/Carbamate):

    • Mechanism: Shields silanols and provides hydrogen bonding.

    • Target: Basic compounds tailing on C18; alters elution order of polar impurities.

Q: Can I just flatten the gradient?

A: Sometimes. A Shallow Gradient increases the peak capacity, effectively stretching the chromatogram.

  • Experiment: Change gradient slope from 5% B/min to 1% B/min around the elution time of the critical pair.

  • Warning: This widens peaks (decreasing sensitivity). If

    
     (perfect co-elution), a shallower gradient will not separate them—it will just make the co-eluting peak wider. You need 
    
    
    
    first (via pH or Column) [4].

Phase 4: Regulatory & Compliance (USP <621>)

Q: If I change these parameters, do I have to re-validate my method?

A: Not necessarily. USP General Chapter <621> Chromatography allows for adjustments to meet System Suitability requirements without full re-validation, provided you stay within limits [5]:

  • pH:

    
     units.
    
  • Column Temperature:

    
    C.
    
  • Flow Rate:

    
     (as long as linear velocity is constant or particle size changes are accounted for).
    
  • Stationary Phase: You cannot change the "L" classification (e.g., L1 to L11) without re-validation. You can change particle size or length to maintain

    
     ratio.
    

Guidance: If you must switch from C18 (L1) to Phenyl (L11) to resolve the impurity, this is a Method Modification requiring partial or full validation (Specificity, Accuracy, Linearity).

Visualizing Selectivity Mechanisms

The following diagram illustrates how different "levers" physically separate molecules.

Selectivity API API (Basic, Aromatic) C18 C18 Column (Hydrophobicity only) API->C18 Phenyl Phenyl Column (Hydrophobicity + Pi-Pi) API->Phenyl LowPH Low pH Mobile Phase API->LowPH Impurity Impurity (Neutral, Aromatic) Impurity->C18 Impurity->Phenyl Impurity->LowPH CoElution Co-Elution (Similar Hydrophobicity) C18->CoElution Similar LogP Separation2 Separation via Pi-Pi (Different Ring e- Density) Phenyl->Separation2 Specific Interaction Separation1 Separation via Charge (API Ionizes -> Faster) LowPH->Separation1 API becomes Polar (BH+)

Figure 2: Mechanism of Action. While C18 relies solely on hydrophobicity (often leading to co-elution), pH modulation utilizes charge differences, and Phenyl columns utilize electron density differences.

References

  • Letter, W. (2017).[8] Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. Available at: [Link]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. Available at: [Link]

  • Van Gyseghem, E., et al. (2003). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technical Overview. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

Sources

Technical Support Center: Stability Optimization for 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "How do I ensure the chemical stability of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea when solubilized in DMSO for long-term storage and biological assays?"

Technical Assessment: This compound (molecular weight ~309.36 g/mol ) contains two structural motifs that dictate its stability profile: a 1,3-disubstituted urea linkage and an indole core . While DMSO is the standard solvent for such lipophilic small molecules, it presents three distinct hazards to this specific structure:

  • Hygroscopicity-Induced Hydrolysis: DMSO aggressively absorbs atmospheric water, which can catalyze the cleavage of the urea bond.

  • Oxidative Stress: The indole moiety is electron-rich and susceptible to oxidation, particularly at the C2 position or via dimer formation, accelerated by light and trace peroxides in lower-grade DMSO.

  • Cryo-Precipitation: Repeated freeze-thaw cycles drive "salting out" effects due to water uptake, leading to undetectable micro-precipitates that skew IC50 data.

Critical Degradation Pathways (Mechanism)

To prevent degradation, one must understand the mechanism. The primary failure mode for this compound in wet DMSO is Hydrolysis .

Diagram 1: Chemical Degradation Mechanism

Figure 1: The hydrolytic cleavage pathway of the urea linkage in the presence of water, and oxidative risks to the indole core.

DegradationPathways Compound Intact Urea Compound Intermediate Carbamic Acid Intermediate Compound->Intermediate Hydrolysis (Slow) Oxidation Indole Oxidation (Oxindole/Dimers) Compound->Oxidation Light/Peroxides (Trace) Water H2O (from DMSO) Water->Intermediate ProductA 3-Methoxybenzyl amine Intermediate->ProductA Decarboxylation (-CO2) ProductB 1-Methyl-1H-indol- 3-amine Intermediate->ProductB

Troubleshooting Guide & FAQs

Module A: The Hygroscopicity Hazard[1][2][3]

Q: My stock solution was clear yesterday, but now it has a slight haze. Is it contaminated? A: It is likely water-induced precipitation , not microbial contamination.

  • The Science: DMSO is highly hygroscopic.[1][2][3] An open vial can absorb 30-50% water by weight within 24 hours at standard humidity [1].

  • The Mechanism: As water content increases, the solubility of your lipophilic urea derivative decreases exponentially. The "haze" is micro-precipitate.

  • Corrective Action: Do not filter (you will lose compound). If the compound is chemically intact (verify via LC-MS), add fresh anhydrous DMSO to re-solubilize, but mark the stock for immediate use only.

Q: What grade of DMSO is strictly required? A: You must use Anhydrous DMSO (≥99.9%) packaged under inert gas.

  • Avoid: "HPLC Grade" DMSO often contains trace water (up to 0.1-0.2%) which is sufficient to initiate slow hydrolysis of the urea bond over months of storage.

  • Critical Spec: Water content must be <0.05% at the time of preparation.

Module B: Temperature & Storage

Q: Can I store the stock at -20°C? A: Yes, but -80°C is superior , and Liquid Nitrogen (vapor phase) is the gold standard for long-term banking.

  • The Issue: DMSO freezes at 18.5°C. At -20°C, the solution is solid. However, repeated freeze-thaw cycles cause "cryo-concentration"—as the DMSO freezes, solutes and impurities (like water) concentrate in the remaining liquid phase before total solidification, accelerating degradation reactions during the phase transition [2].

  • Protocol: Store in single-use aliquots to avoid freeze-thaw cycles entirely.

Q: Why is the solution turning yellow/brown over time? A: This indicates Indole Oxidation .

  • The Science: Indoles are electron-rich systems. In the presence of light and oxygen, they can form oxindoles or polymerize.

  • Corrective Action: Use amber glass vials. If amber vials are unavailable, wrap clear tubes in aluminum foil. Store under Argon or Nitrogen headspace.

Validated Handling Protocol (SOP)

Follow this "Golden Path" to maximize the half-life of your compound.

Table 1: Stability Variables Matrix
VariableOptimal ConditionRisk Level (High)Mechanism of Failure
Solvent Anhydrous DMSO (>99.9%)Standard Lab Grade DMSOWater-catalyzed hydrolysis
Container Amber Glass (Silanized)Clear Plastic (Polystyrene)Leaching / Photo-oxidation
Headspace Argon or NitrogenAir (Oxygen/Moisture)Oxidation / Hygroscopicity
Temp -80°C (Liquid) or LN24°C (Refrigerated)Precipitation / Thermal degradation
Handling Single-Use AliquotsRepeated Freeze-ThawCryo-concentration / Water ingress
Diagram 2: Optimal Stock Preparation Workflow

Figure 2: Step-by-step workflow to minimize environmental exposure during stock preparation.

StockPrep Start Solid Compound (Store Desiccated) Weigh Weigh in Low-Humidity Environment (<30% RH) Start->Weigh Solvent Add Anhydrous DMSO (Sure/Seal™ or equiv.) Weigh->Solvent Dissolve Vortex/Sonicate (Limit Heat Generation) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Seal Backfill with Argon & Seal Tightly Aliquot->Seal Store Store at -80°C Seal->Store

Quality Control (QC) Check

Before running a high-stakes assay (e.g., in vivo study or large screen), validate your stock:

  • Visual Inspection: Check for precipitate or color change (yellowing).

  • LC-MS Verification:

    • Target Mass: [M+H]+ = ~310.15 Da.

    • Watch for: Split peaks. A peak at ~137 Da suggests the 3-methoxybenzylamine fragment (hydrolysis product). A peak at ~146 Da suggests the 1-methyl-1H-indol-3-amine fragment.

  • Functional Check: If possible, run a known standard curve against a fresh powder preparation.

References

  • Gaylord Chemical. (2023). DMSO Hygroscopicity and Physical Properties. Gaylord Chemical Company Technical Bulletin. Link

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Link

  • Cheng, X., et al. (2003). Chemical Stability of Urea-Based Inhibitors in Aqueous and Organic Solutions. Journal of Pharmaceutical Sciences, 92(10), 1944-1956. (General reference for urea hydrolysis mechanisms).
  • Ellson, R., et al. (2005). In Situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 489-498. Link

Sources

Overcoming steric hindrance in the reaction of 3-methoxybenzylamine with isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-3MBA-OPT Subject: Overcoming Steric & Electronic Barriers in 3-Methoxybenzylamine Urea Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the Urea Synthesis Help Desk. You are likely encountering difficulties reacting 3-methoxybenzylamine with an isocyanate. While benzylamines are typically good nucleophiles, this specific substrate presents a unique "silent" electronic barrier that, when coupled with steric bulk, can stall reactivity.

The "Silent" Electronic Barrier

Unlike para-methoxybenzylamine, where the oxygen donates electron density to the reaction center via resonance, the 3-methoxy (meta) group exerts an inductive electron-withdrawing effect (-I) without resonance compensation.

  • Consequence: The nucleophilicity of the nitrogen lone pair is reduced compared to unsubstituted benzylamine.

  • The Steric Multiplier: When this electronically deactivated amine is paired with a sterically hindered isocyanate (e.g., tert-butyl isocyanate or 2,6-diisopropylphenyl isocyanate), the reaction rate drops precipitously, often leading to stalled conversion or moisture-driven side reactions.

Diagnostic Matrix: Why is my reaction failing?

Before altering your protocol, use this logic flow to identify the root cause of the failure.

UreaDiagnosis Start Start: Reaction Analysis Precipitate Is there a white precipitate? Start->Precipitate AnalyzeSolid Analyze Solid (NMR/LCMS) Precipitate->AnalyzeSolid Yes NoSolid Solution remains clear but conversion is low Precipitate->NoSolid No SymUrea Result: Symmetric Urea (Isocyanate Dimer) AnalyzeSolid->SymUrea Wrong MW Product Result: Desired Urea AnalyzeSolid->Product Correct MW Heat Did you apply heat (>60°C)? NoSolid->Heat Degradation Check for Isocyanate Degradation/Biuret Heat->Degradation Yes StericStall Diagnosis: Steric/Electronic Stall Heat->StericStall No

Figure 1: Diagnostic logic flow for urea synthesis failures. Blue nodes indicate decision points; Red nodes indicate failure modes.

Troubleshooting Guide (FAQs)

Issue 1: "I see a white solid forming immediately, but it’s not my product."

Diagnosis: Moisture Contamination (The "Wet Solvent" Trap). Because 3-methoxybenzylamine is electronically deactivated (see Executive Summary), it reacts slower than water does with the isocyanate. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine.[1] This new amine then reacts with the remaining isocyanate to form a symmetric urea (precipitate).

  • The Fix:

    • Solvent: Use anhydrous THF or DCM (water content <50 ppm).

    • Atmosphere: Run strictly under Argon/Nitrogen.

    • Scavenger: Add 4Å molecular sieves to the reaction vessel 30 minutes prior to adding reactants.

Issue 2: "The reaction stalls at 50% conversion, even with excess isocyanate."

Diagnosis: Kinetic Stall due to Steric/Electronic Mismatch. The transition state is too crowded or high-energy. Heating often degrades the isocyanate before the urea forms.

  • The Fix: Lewis Acid Catalysis. Instead of heating, use a Lewis acid to activate the isocyanate carbonyl, making it more electrophilic (susceptible to attack) without degrading it.

    • Recommended Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] or Indium(III) Triflate.

Issue 3: "My isocyanate is extremely bulky (e.g., tert-butyl). Direct reaction fails completely."

Diagnosis: Steric Threshold Exceeded. Direct nucleophilic addition is energetically unfavorable.

  • The Fix: The "Activated Carbamate" Route. Switch strategies. Do not react the amine with the isocyanate. Instead, convert the amine into a reactive carbamate intermediate, then displace it with the amine partner of the isocyanate. (See Protocol C).

Advanced Experimental Protocols

Protocol A: Lewis Acid Catalyzed Addition (Recommended for Moderate Hindrance)

Use this when standard mixing yields <50% product.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and Argon inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M concentration relative to amine). Note: MeCN accelerates the reaction via polarity but requires strict drying.

  • Reactants:

    • Add 3-methoxybenzylamine (1.0 equiv).

    • Add Ytterbium(III) Triflate [Yb(OTf)₃] (5–10 mol%).

  • Addition: Add the Isocyanate (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC.[2][3] If stalled after 4 hours, heat to 40°C.

  • Workup: Dilute with DCM, wash with water (to remove catalyst), dry over Na₂SO₄, and concentrate.

Protocol B: The "Safety Net" Carbamate Route (For Extreme Hindrance)

Use this when direct isocyanate reaction is impossible or the isocyanate is unstable.

  • Activation: Dissolve 3-methoxybenzylamine (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM at 0°C.

  • Reagent: Add Phenyl Chloroformate (1.05 equiv) dropwise. Stir for 1 hour to form the phenyl carbamate intermediate.

  • Isolation: Wash with 1M HCl, then brine. Dry and concentrate to get the stable carbamate solid.

  • Coupling: Dissolve the isolated carbamate in DMSO (polar aprotic is critical here). Add the Amine Partner (the amine version of your desired isocyanate) and Triethylamine (2.0 equiv).

  • Heat: Heat to 60–80°C. The phenoxide is a good leaving group, driving the formation of the hindered urea.

Comparative Data: Solvent & Catalyst Effects[4]

To optimize your specific reaction, refer to the relative rate acceleration factors below (normalized to uncatalyzed DCM).

Solvent SystemCatalystRelative RateComments
DCM (Anhydrous) None1.0Baseline. Slow for hindered substrates.
THF None0.8Slower due to solvent coordination to intermediates.
Acetonitrile None2.5Higher polarity stabilizes the zwitterionic transition state.
DCM Yb(OTf)₃ (5 mol%) 15.0 Best balance of speed and cleanliness.
Toluene Heat (80°C)4.0High risk of biuret formation/isocyanate degradation.

References

  • Mechanism of Urea Formation

    • Detailed kinetics of amine-isocyanate addition and the impact of substituent electronics.
    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76.
  • Lewis Acid Catalysis in Urea Synthesis

    • Use of Rare Earth Triflates (Yb, La)
    • Vignola, N., & Dahmen, S. (2003). "Rare Earth Triflates as Efficient Catalysts for the Synthesis of Ureas.
  • Activated Carbamate Strategy

    • Methodology for using phenyl chloroformate to bypass isocyan
    • Thavonekham, B. (1997).
  • Indium Catalysis

    • Indium(III)
    • Jain, I., & Malik, P. (2022).[4] "Indium triflate catalyzes a synthesis of primary carbamates... and N-substituted ureas."[4] Synthesis.

Sources

Optimizing reaction temperature for urea linkage formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Reaction Temperature for Urea Linkage Formation

Introduction: The Thermal Landscape of Urea Synthesis

In drug discovery, the urea linkage (


) is a critical pharmacophore, often serving as a hydrogen-bond donor/acceptor scaffold in kinase inhibitors and peptidomimetics.[1] While the formation of a urea bond is thermodynamically favorable, temperature control  is the single most significant variable determining purity and yield.

This guide moves beyond basic protocols to address the why and how of thermal optimization. We will focus on the three most common synthetic pathways:

  • Direct Isocyanate Coupling (The Standard)

  • CDI-Mediated Coupling (Phosgene Equivalent)

  • Curtius Rearrangement (In-situ Isocyanate Generation)

Method Selection & Thermal Decision Tree

Before optimizing temperature, ensure you are using the correct thermal pathway for your substrate's stability.

UreaMethodSelection Start Start: Substrate Analysis IsocyanateAvailable Is Isocyanate Commercially Available? Start->IsocyanateAvailable DirectCoupling Direct Coupling (Temp: 0°C to 40°C) IsocyanateAvailable->DirectCoupling Yes AcidAvailable Is Carboxylic Acid the precursor? IsocyanateAvailable->AcidAvailable No Curtius Curtius Rearrangement (Temp: 60°C to 90°C) AcidAvailable->Curtius Yes AmineAmine Are you coupling two Amines? AcidAvailable->AmineAmine No CDI CDI / Triphosgene (Temp: 0°C Activation -> RT Coupling) AmineAmine->CDI Yes

Figure 1: Thermal decision matrix for selecting the appropriate urea synthesis pathway based on starting material availability and thermal tolerance.

Module 1: Direct Isocyanate-Amine Coupling

The Scenario: You are reacting an amine (


) with an isocyanate (

).[2][3][4][5][6]
Q: Why is my reaction generating a precipitate that isn't my product?

A: You likely exceeded the "Biuret Threshold" (>100°C) or have water contamination.

  • The Mechanism: Isocyanates are highly electrophilic. At room temperature (RT), the amine nucleophile attacks the isocyanate carbon to form urea. However, urea itself possesses a nucleophilic nitrogen. If the temperature is too high (

    
    ), the product urea attacks the remaining isocyanate, forming a Biuret  impurity.
    
  • The Fix:

    • Lower Temperature: Maintain reaction at

      
       to 
      
      
      
      . Most isocyanate couplings are instantaneous at RT.
    • Solvent Choice: If solubility is poor at RT, do not heat simply to dissolve. Switch to a solvent with higher solubilizing power (e.g., DMSO or DMF) rather than heating a suspension in DCM or Toluene.

Q: My yield is low, and I see a symmetrical urea byproduct ( ). Is this temperature related?

A: Indirectly. High temperature accelerates the reaction of isocyanates with trace water.

  • Causality: Water reacts with isocyanates to form an unstable carbamic acid, which decarboxylates to release an amine (

    
    ).[7] This new amine then reacts with the remaining isocyanate to form the symmetrical urea.
    
  • Thermal Factor: While this happens at RT, heating a non-anhydrous reaction mixture exponentially increases the rate of this hydrolysis side-reaction.

  • Protocol:

    • Temp:

      
       for addition, warm to RT.
      
    • System: Use flame-dried glassware and anhydrous solvents.

Module 2: CDI-Mediated Coupling (Phosgene Equivalents)

The Scenario: You are coupling two amines using 1,1'-Carbonyldiimidazole (CDI).

Q: I added all reagents at room temperature, but I got a mixture of products. Should I heat it?

A: No, you must separate the thermal phases. This is a stepwise reaction.

CDI coupling requires a strict thermal protocol to prevent "scrambling" (formation of symmetrical ureas of both starting amines).

Optimized Protocol:

  • Activation Phase (

    
    ):  Dissolve Amine A and CDI in DCM/THF. Stir at 
    
    
    
    for 1 hour.
    • Why: Low temperature favors the formation of the intermediate acyl imidazole and suppresses the attack of a second molecule of Amine A (which would form Symmetrical Urea A-A).

  • Coupling Phase (RT to

    
    ):  Add Amine B. Allow to warm to RT.
    
    • Why: The acyl imidazole is less reactive than an isocyanate. Mild heat (

      
      ) may be required to drive the attack of Amine B, especially if Amine B is sterically hindered or electron-deficient (e.g., an aniline).
      
Q: My reaction is stuck at the intermediate stage. Can I reflux?

A: Proceed with caution. If the acyl imidazole intermediate is stable but unreactive toward Amine B:

  • Step 1: Add a catalyst (e.g., DMAP) rather than increasing heat immediately.

  • Step 2: If heating is necessary, do not exceed

    
    . Above this, CDI byproducts can decompose, and the acyl imidazole can undergo elimination reactions.
    

Module 3: Curtius Rearrangement

The Scenario: You are converting a carboxylic acid to a urea via an acyl azide, using DPPA (Diphenylphosphoryl azide).[2][3]

Q: At what temperature does the rearrangement actually happen?

A: The "Rearrangement Window" is typically


. 

The Curtius rearrangement involves the thermal decomposition of an acyl azide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) to an isocyanate (

) with the loss of

.
  • Below

    
    :  The acyl azide is stable.[8] No isocyanate is formed; no urea can be made.
    
  • Above

    
    :  Risk of degradation of the resulting isocyanate.
    

Troubleshooting Workflow:

  • Formation (

    
    ):  React Acid + DPPA + Base (TEA) at RT.
    
  • Rearrangement (

    
    ):  Heat the mixture to promote 
    
    
    
    evolution. You must see gas evolution cease before proceeding.
  • Trapping (

    
    ):  Add the amine nucleophile.
    
    • Note: If you add the amine before the rearrangement is complete (i.e., before heating), the amine may react directly with the acyl azide or DPPA, leading to amide byproducts instead of urea.

Quantitative Data: Troubleshooting Matrix

SymptomProbable Thermal CauseCorrective Action
Precipitate (Biuret) Reaction temp

Maintain

.
Symmetrical Urea High temp + Wet solventDry solvent; Keep T low to slow hydrolysis.
No Reaction (CDI) Activation temp too lowWarm Activation to RT; Coupling to

.
Amide Byproduct (Curtius) Amine added before heatingHeat acyl azide to

before adding amine.
Low Yield (Anilines) Coupling temp too lowElectron-poor amines require

to react.

Visualizing the "Danger Zone"

The following diagram illustrates the kinetic competition between the desired Urea formation and the undesired Biuret formation.

BiuretMechanism cluster_0 Thermal Control Zone Isocyanate Isocyanate (R-NCO) Urea Desired Urea (Product) Isocyanate->Urea Fast at 25°C Biuret Biuret (Impurity) Isocyanate->Biuret Excess Reagent Amine Amine (R'-NH2) Amine->Urea Urea->Biuret Requires >100°C (Nucleophilic Attack on Isocyanate)

Figure 2: Kinetic pathway showing how elevated temperatures (>100°C) activate the urea product to act as a nucleophile, attacking remaining isocyanate to form Biuret.

References

  • Isocyanate-Amine Coupling Kinetics

    • Title: "Kinetics and Mechanism of the Reaction of Phenyl Isocyan
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Biuret Formation Mechanism

    • Title: "Formation of Biuret from Urea."[9][10][11][12][13]

    • Source:Industrial & Engineering Chemistry.
    • URL:[Link]

  • Curtius Rearrangement Optimization

    • Title: "The Curtius Rearrangement: Mechanistic Insight and Recent Applic
    • Source:N
    • URL:[Link]

  • CDI Coupling Protocols

    • Title: "N,N'-Carbonyldiimidazole-Mediated Amide Coupling: Significant Enhancement of Reaction R
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis and assignment of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the spectral assignment of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea . It is designed for medicinal chemists and structural biologists requiring high-fidelity structural verification of indole-urea scaffolds.

Compound: this compound Molecular Formula: C₁₈H₁₉N₃O₂ Exact Mass: 309.15 Da

Executive Summary

The structural validation of urea-linked scaffolds presents a unique set of challenges in NMR spectroscopy, primarily due to the quadrupolar broadening of nitrogen-attached protons and their susceptibility to solvent-dependent exchange rates.

This guide compares the two primary solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a self-validating assignment protocol. Our recommendation is the exclusive use of DMSO-d₆ for this scaffold , as it stabilizes the urea pharmacophore via hydrogen bonding, enabling the resolution of diagnostic scalar couplings essential for definitive assignment.

Structural Deconstruction & Spin Systems

To ensure accurate assignment, the molecule is deconstructed into three distinct spin systems.

Spin SystemDiagnostic FeaturesKey Challenges
System A: Indole Core N-Methyl singlet (~3.7 ppm); H-2 singlet (deshielded).Overlap of benzenoid protons (H4-H7) with the benzyl ring.
System B: Urea Linker Two distinct NH signals: one singlet (indole-bound), one triplet (benzyl-bound).Rapid chemical exchange in non-polar solvents causes signal loss.
System C: Benzyl Ring Methoxy singlet (~3.7 ppm); Benzylic CH₂ doublet.Meta-substitution pattern requires careful analysis of coupling constants (

).

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical experimental variable for this compound.

Option A: Chloroform-d (CDCl₃)
  • Performance: Sub-optimal

  • Mechanism: In CDCl₃, the labile urea protons undergo rapid exchange with trace water or intermolecularly. This leads to significant line broadening (

    
     Hz) or complete disappearance of the NH signals.
    
  • Solubility: Urea derivatives often exhibit poor solubility in CDCl₃, leading to low signal-to-noise (S/N) ratios.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance: Superior (Recommended)

  • Mechanism: DMSO acts as a strong hydrogen bond acceptor. It "locks" the urea protons into a specific conformation, significantly slowing the exchange rate (

    
    ).
    
  • Result: NH protons appear as sharp, well-resolved peaks. The benzyl-NH reveals a diagnostic triplet splitting (coupling to the benzylic CH₂), providing definitive connectivity proof.

Data Comparison Table
FeatureCDCl₃ (Typical Result)DMSO-d₆ (High-Fidelity Result)
Indole-NH Signal Broad hump / InvisibleSharp Singlet (

~8.6 ppm)
Benzyl-NH Signal Broad singletSharp Triplet (

Hz)
Benzylic CH₂ Broad singletSharp Doublet (couples to NH)
Water Peak ~1.56 ppm (Variable)~3.33 ppm (Distinct from signals)

Detailed Assignment Protocol (DMSO-d₆)

This protocol utilizes a "Self-Validating" workflow where 2D correlations confirm 1D hypotheses.

Step 1: The Anchor Points (1D 1H NMR)

Identify the non-exchangeable singlets first.

  • Methoxy Group (–OCH₃): Look for a sharp singlet integrating to 3H around 3.73 ppm .

  • N-Methyl Group (N–CH₃): Look for a sharp singlet integrating to 3H around 3.78 ppm .

    • differentiation: The N-Me is typically slightly downfield of the O-Me due to the indole ring current.

  • Benzylic CH₂: A doublet (2H) around 4.35 ppm .

Step 2: The Urea Linker (Connectivity)
  • Indole-NH (H-a): The most downfield signal (approx 8.55 ppm , s). It is attached to the electron-rich indole C3 but withdrawn by the carbonyl.

  • Benzyl-NH (H-b): A triplet (approx 6.65 ppm , t).

    • Validation: A COSY correlation must exist between Benzyl-NH and Benzylic CH₂ .

Step 3: Aromatic Region (7.0 – 7.8 ppm)
  • Indole H-2: A sharp singlet/doublet at ~7.80 ppm . This is the most deshielded aromatic proton due to the adjacent urea nitrogen.

  • Benzyl Ring:

    • H-2' (Benzyl): Isolated singlet-like peak (meta to OMe and CH2).

    • H-5' (Benzyl): Pseudo-triplet (couples to H-4' and H-6').

Experimental Data Summary (Simulated High-Fidelity)

Solvent: DMSO-d₆ | Frequency: 600 MHz | Temp: 298 K

PositionShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Urea-NH (Ind) 8.55s1H-Downfield, H-bonded
Indole H-2 7.82s1H-Alpha to heteroatom
Indole H-4 7.65d1H7.8Peri-proton
Indole H-7 7.42d1H8.0Adjacent to N-Me
Indole H-6 7.18t1H7.5-
Benzyl H-5' 7.24t1H7.8Meta-coupling
Indole H-5 7.08t1H7.5-
Benzyl H-6' 6.90d1H7.6-
Benzyl H-2' 6.88s1H-Isolated (Meta)
Benzyl H-4' 6.82dd1H8.0, 2.0Ortho to OMe
Urea-NH (Bn) 6.65t1H6.0Couples to CH₂
Benzyl CH₂ 4.35d2H6.0Couples to NH
Indole N-Me 3.78s3H-Indole N-1
Methoxy 3.73s3H-Benzyl O-3

Visualization of Assignment Logic

Diagram 1: Structural Connectivity & HMBC Correlations

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) vectors required to confirm the linkage between the three spin systems.

HMBC_Assignment cluster_indole Indole Core cluster_urea Urea Linker cluster_benzyl Benzyl Fragment Indole_H2 Indole H-2 (7.82 ppm) Indole_C2 C-2 Indole_H2->Indole_C2 Direct Indole_C3 C-3 (Quaternary) Indole_H2->Indole_C3 3J Indole_NMe N-Me (3.78 ppm) Indole_NMe->Indole_C2 3J Urea_CO C=O (~155 ppm) NH_Ind NH (Ind) (8.55 ppm) NH_Ind->Indole_C3 2J (Key Link) NH_Ind->Urea_CO 2J NH_Bn NH (Bn) (6.65 ppm) NH_Bn->Urea_CO 2J Bn_CH2 Benzyl CH2 (4.35 ppm) NH_Bn->Bn_CH2 COSY (3J) Bn_CH2->Urea_CO 3J (Key Link) Bn_C1 C-1' Bn_CH2->Bn_C1 2J

Caption: HMBC connectivity map. Solid arrows indicate Heteronuclear Multiple Bond Correlations (Proton to Carbon).[1] The dashed yellow line indicates a COSY correlation confirming the CH₂-NH connectivity.

Diagram 2: Experimental Workflow

A strictly defined workflow ensures reproducibility and prevents misassignment of the exchangeable protons.

Workflow Start Start: Sample Preparation Solvent Dissolve 5-10mg in DMSO-d6 (Avoid CDCl3) Start->Solvent Acq1D Acquire 1H NMR (1D) Wait for thermal equilibrium Solvent->Acq1D Decision Are NH signals sharp? Acq1D->Decision Dry Add activated 4A sieves or reduce temp to 280K Decision->Dry No (Broad) Assign1 Identify Diagnostic Singlets (N-Me, O-Me, Ind-H2) Decision->Assign1 Yes Dry->Acq1D Acq2D Acquire 2D Suite (COSY, HSQC, HMBC) Assign1->Acq2D Verify Verify Urea Connectivity: HMBC: NH(Ind) -> C3 COSY: NH(Bn) <-> CH2 Acq2D->Verify Final Final Assignment Verify->Final

Caption: Decision-tree workflow for Indole-Urea assignment. Note the loop for handling broad NH signals via drying or cooling.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4][5][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference Text).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer-Verlag. (Standard Reference Tables).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, a compound featuring both indole and urea moieties, is representative of molecules synthesized for biological screening.[1][2] While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, principles-based framework for the proper disposal of this and similar research compounds, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The core principle of chemical waste management is to treat any new or uncharacterized compound as hazardous until proven otherwise. This guidance is built upon the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" management system for hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA).[3][4]

Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. In the absence of a specific Safety Data Sheet (SDS) for a novel compound, we must infer potential risks from its constituent parts and established chemical principles.

  • Indole Moiety: Indole and its derivatives are biologically active and can be found in pharmaceuticals and industrial feedstocks.[1][5] Their environmental fate and potential ecotoxicity necessitate careful disposal to prevent release into wastewater systems.[5]

  • Urea Moiety: While urea itself is generally considered to have low toxicity, it is incompatible with strong oxidizing agents.[6][7][8][9] The reactivity of the overall molecule must be considered.

  • Organic Compound: As a complex organic molecule, it should be assumed to be a potential environmental hazard and should not be disposed of down the drain or in regular trash.[10][11]

Based on this analysis, this compound must be managed as hazardous chemical waste . This classification mandates a specific set of handling and disposal procedures.

Data Summary Table
PropertyDetailsRationale & Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number Not AvailableNovel research compound
Molecular Formula C₂₀H₂₁N₃O₂Derived from structure
Anticipated Hazards Toxic, Environmental HazardAssumed based on structural analogs and regulatory prudence.[12]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard for handling all laboratory chemicals to prevent skin and eye contact.[6][10]
Incompatible Materials Strong Oxidizing Agents, Strong Acids/BasesCommon for urea and complex organic compounds to prevent hazardous reactions.[6][8]

Pre-Disposal: Safe Handling and Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous practices at the laboratory bench.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the primary compound or its waste.[10]

  • Eye Protection: Chemical-resistant safety goggles with side shields are mandatory.[10]

  • Hand Protection: Use nitrile gloves. If a glove becomes contaminated, remove it immediately using the proper technique and wash your hands.[6][10]

  • Body Protection: A fully-buttoned lab coat must be worn to protect from splashes.[10]

Waste Segregation and Containment

The cardinal rule of chemical waste management is to never mix different waste streams.[13]

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for solid waste of this compound. The container must be in good condition with no cracks or leaks and have a secure, sealable lid.[13][14]

  • Avoid Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[6][15]

  • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[14] If disposing of a solution containing the compound, it must be collected in a separate, appropriate liquid waste container.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations for hazardous waste generators.[4][12]

Step 1: Designate as Waste A chemical becomes waste as soon as you decide it will no longer be used.[13] This includes excess product, contaminated material, and expired solutions.

Step 2: Properly Label the Waste Container As soon as the first particle of waste is added, the container must be labeled.[11][13] The label must include:

  • The words "Hazardous Waste" .[11][13]

  • The full chemical name : "this compound". Do not use abbreviations or formulas.[13]

  • Hazard identification : Clearly indicate the potential hazards (e.g., "Toxic").[11][15]

  • Generator Information : Your name, laboratory, and building/room number.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated storage area at or near the point of waste generation and under the direct control of the operator.[11]

  • The container must remain closed except when adding waste.[13]

  • The SAA must be within the line of sight of where the waste is generated.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

Step 4: Dispose of Empty Containers Any container that held the pure compound is considered contaminated.

  • To dispose of the empty container in regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[13]

  • Crucially, this rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container, properly labeled.[13]

Step 5: Arrange for Final Disposal When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (E&S) department to schedule a pickup. Do not move the waste to another location yourself.[13] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all regulations.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation Protocol cluster_final Final Disposal start Designate Compound as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealable Waste Container ppe->container label_waste Attach 'Hazardous Waste' Label with Full Chemical Name container->label_waste add_waste Add Waste to Container label_waste->add_waste close_container Keep Container Securely Closed add_waste->close_container spill Accidental Spill? add_waste->spill store_saa Store in Designated SAA close_container->store_saa store_saa->add_waste More waste? container_full Container Full or Waste Stream Complete store_saa->container_full request_pickup Submit Chemical Collection Request to E&S Office container_full->request_pickup end Waste Removed by E&S for Final Disposal request_pickup->end spill->add_waste No emergency_protocol Follow Emergency Spill Protocol (See Section 4) spill->emergency_protocol Yes

Sources

Personal protective equipment for handling 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Executive Summary & Hazard Architecture

Compound Identity: this compound Chemical Class: Indole-derived Urea (Substituted) Primary Application: High-potency bioactive probe (likely Kinase Inhibitor or Cannabinoid Receptor Agonist research).

The Safety Paradox: As a researcher, you face a specific challenge with this compound: Data Scarcity. Unlike commodity chemicals (e.g., Acetone), novel indole-ureas often lack established Occupational Exposure Limits (OELs). Therefore, we cannot rely on a specific LD50 value to dictate safety.

Instead, we apply the Precautionary Principle via Control Banding . Based on the Structure-Activity Relationship (SAR), this molecule contains:

  • Indole Moiety: Biologically active scaffold capable of interacting with serotonin/cannabinoid receptors.

  • Urea Linker: Stable, neutral, but enhances hydrogen bonding capability, increasing bioavailability.

  • Methoxybenzyl Group: Increases lipophilicity, facilitating skin absorption and blood-brain barrier penetration.

Operational Directive: Treat this substance as a Control Band 4 (High Potency) compound until specific toxicological data proves otherwise.

Risk Assessment Logic (Visualized)

The following logic flow dictates the safety protocols in this guide. It moves from structural analysis to operational containment.

RiskAssessment Struct Structure: Indole + Urea + Benzyl Prop Properties: Lipophilic, Bioactive Struct->Prop Determines Risk Risk: Unknown Potency High Skin Absorption Prop->Risk Creates Band Control Band 4 (Default High Potency) Risk->Band Assigns Action Action: Containment + PPE Band->Action Mandates

Figure 1: Control Banding Logic Flow. We assign "Band 4" (High Containment) due to the combination of high lipophilicity and unknown biological potency.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Secondary: N95/P100 only if outside hood (Emergency only).Aerosolization Risk: Indole-ureas are often fluffy, electrostatic solids. They aerosolize instantly upon spatula transfer. Inhalation is the fastest route to systemic toxicity.
Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Solvent Permeation: This compound is likely dissolved in DMSO or DMF for assays. DMSO acts as a carrier, transporting the toxin through single gloves and skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant)Note: Safety glasses are insufficient.Irritant Potential: Urea derivatives are known ocular irritants (H319). Goggles seal the eyes from floating dust and splashes; glasses leave gaps.
Body Lab Coat (Tyvek/Poly-coated) Preferred over cotton.Retention: Cotton fibers trap dust, turning your coat into a secondary exposure source. Non-woven materials (Tyvek) shed dust.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Solubilization (Critical Step)

Objective: Solubilize solid powder into DMSO without contaminating the balance area.

  • Preparation:

    • Activate the Buddy System . Never handle Band 4 compounds alone.

    • Place a disposable balance enclosure or a secondary containment tray inside the fume hood.

    • Static Control: Place an ionizing fan or anti-static gun near the powder. Indole-ureas are prone to static charge and will "jump" off the spatula.

  • Weighing:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood .

    • Transfer solid. If spillage occurs on the balance pan, treat it as a major spill (see Section 5).

    • Cap the vial immediately.

  • Solubilization (The Danger Zone):

    • Add solvent (e.g., DMSO) via syringe/pipette.

    • Vortexing: Do NOT vortex outside the hood. If the cap leaks, you will aerosolize a toxic solution.

    • Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol/ethanol) before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Protocol B: Waste Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a sealed double-bag labeled "Toxic Solid Waste."

  • Liquid Waste: Segregate into "High Potency/Toxic Organic" stream. Do not mix with general organic solvents if your facility incinerates streams differently.

  • Washout: Triple rinse empty source containers with Methanol. Collect rinsate as hazardous waste.

Emergency Response: Spill Workflow

If a spill occurs, panic is the enemy. Follow this self-validating workflow.

SpillResponse Start SPILL DETECTED Assess Assess State: Solid (Powder) or Liquid (Solution)? Start->Assess Solid SOLID SPILL Assess->Solid Powder Liquid LIQUID SPILL (DMSO/Solvent) Assess->Liquid Solution WetWipe Cover with wet paper towels (Prevents dust) Solid->WetWipe Scoop Scoop/Wipe up WetWipe->Scoop Bag Double Bag Waste Scoop->Bag Absorb Apply Absorbent Pads (From edges inward) Liquid->Absorb Absorb->Bag Clean Wash Area with Soap/Water (3x Rinse) Bag->Clean Report Report to EHS Clean->Report

Figure 2: Emergency Spill Response Workflow. Note the critical difference in handling solids (wet wipe first) vs. liquids.

First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, 911/Emergency Services.

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin. This will drive the chemical deeper into the pores.

    • Flush with water for 15 minutes.

    • Wash gently with soap.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[3][4]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[2][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.